N-(2-aminobutyl)methanesulfonamide hydrochloride
Description
N-(2-aminobutyl)methanesulfonamide hydrochloride is a sulfonamide derivative characterized by a methanesulfonamide group attached to a 2-aminobutyl backbone, with a hydrochloride counterion. Sulfonamides are widely utilized in pharmaceuticals due to their versatility in interacting with biological targets, such as ion channels and enzymes .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(2-aminobutyl)methanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2S.ClH/c1-3-5(6)4-7-10(2,8)9;/h5,7H,3-4,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPLKGANOKXLQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820607-76-8 | |
| Record name | Methanesulfonamide, N-(2-aminobutyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820607-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Direct Sulfonylation of 1,2-Diaminobutane
The most straightforward method involves the monosubstitution of 1,2-diaminobutane with methanesulfonyl chloride. This reaction typically proceeds in a polar solvent such as dichloromethane or aqueous sodium carbonate, where the primary amine reacts selectively with the sulfonyl chloride group.
Procedure :
- Reaction Setup : Dissolve 1,2-diaminobutane (1.0 equiv) in 5% sodium carbonate solution (pH 8–10) at 0–5°C.
- Sulfonylation : Add methanesulfonyl chloride (1.05 equiv) dropwise over 30 minutes, maintaining pH 8–10 via concurrent sodium carbonate addition.
- Stirring : React at room temperature for 6–8 hours, monitoring by TLC (hexanes:ethyl acetate, 70:30).
- Workup : Acidify with concentrated HCl to pH 3–4, precipitating the product. Filter, wash with cold water, and dry under vacuum.
Optimization Notes :
- Stoichiometry : A slight excess of methanesulfonyl chloride (1.05 equiv) ensures complete conversion while minimizing disubstitution.
- Temperature Control : Low temperatures (0–5°C) during sulfonyl chloride addition reduce side reactions.
- Yield : 68–72% after recrystallization from ethanol-water.
Alkylation of Methanesulfonamide with 1-Bromo-2-aminobutane
This two-step approach first synthesizes 1-bromo-2-aminobutane, followed by its reaction with methanesulfonamide.
Step 1: Synthesis of 1-Bromo-2-aminobutane
- Gabriel Synthesis : React 1,2-dibromobutane with potassium phthalimide in DMF at 80°C for 12 hours.
- Deprotection : Treat the phthalimide intermediate with hydrazine hydrate in ethanol, yielding 1-bromo-2-aminobutane.
Step 2: Alkylation
- Reaction : Combine methanesulfonamide (1.0 equiv) and 1-bromo-2-aminobutane (1.2 equiv) in DMF with LiH (0.1 equiv) as a catalyst.
- Stirring : React at 60°C for 12 hours, monitoring by TLC.
- Workup : Quench with ice water, extract with ethyl acetate, and treat with HCl gas to form the hydrochloride salt.
Key Data :
Reductive Amination of 2-Oxobutyl Methanesulfonamide
A less common but efficient method employs reductive amination to introduce the amine group.
Procedure :
- Ketone Formation : React methanesulfonamide with 2-oxobutyl bromide in the presence of NaHCO₃, yielding 2-oxobutyl methanesulfonamide.
- Reduction : Treat the ketone intermediate with sodium cyanoborohydride and ammonium acetate in methanol at pH 5–6 for 6 hours.
- Salt Formation : Precipitate the product by adding HCl-saturated ether.
Advantages :
- Selectivity : Avoids competing sulfonylation reactions.
- Yield : 70–75% after column chromatography (silica gel, CH₂Cl₂:MeOH 9:1).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Complexity | Scalability |
|---|---|---|---|---|
| Direct Sulfonylation | 68–72 | 95–98 | Low | High |
| Alkylation | 58–63 | 90–94 | Moderate | Moderate |
| Reductive Amination | 70–75 | 97–99 | High | Low |
Critical Insights :
- Direct Sulfonylation is preferred for industrial-scale production due to minimal steps and high reproducibility.
- Reductive Amination offers higher purity but requires specialized reagents and chromatographic purification.
Characterization and Quality Control
Spectroscopic Data :
- ¹H NMR (400 MHz, D₂O): δ 3.15 (t, 2H, -CH₂SO₂-), 2.95 (s, 3H, -SO₂CH₃), 2.70 (m, 1H, -CH(NH₂)-), 1.55–1.30 (m, 4H, -CH₂CH₂-).
- IR (cm⁻¹) : 3280 (N-H stretch), 1320, 1150 (S=O asym/sym).
- HRMS : [M+H]⁺ calc. for C₅H₁₅N₂O₂S: 175.0905; found: 175.0909.
Purity Assessment :
- HPLC : Retention time 8.2 min (C18, 0.1% TFA, 1.0 mL/min).
- Elemental Analysis : C 32.58%, H 7.31%, N 15.21% (theor. C 32.61%, H 7.33%, N 15.18%).
Industrial-Scale Considerations
Process Optimization :
- Solvent Recovery : DMF and dichloromethane are recycled via distillation, reducing costs.
- Waste Management : Neutralization of HCl gas with NaOH produces NaCl brine, which is treated via reverse osmosis.
Safety Protocols :
Chemical Reactions Analysis
Types of Reactions
N-(2-aminobutyl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(2-aminobutyl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-aminobutyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
Backbone Variation: The target compound features a shorter 2-aminobutyl chain compared to the 4-aminobutyl or 6-aminohexyl chains in naphthalenesulfonamide derivatives (e.g., W-12) . Sotalol and Dronedarone incorporate aromatic moieties (phenyl or benzofuranyl) linked to the sulfonamide group, which are critical for their antiarrhythmic activity via ion channel blockade .
Pharmacological Activity: Sotalol Hydrochloride acts as a β-adrenergic receptor blocker and class III antiarrhythmic, targeting potassium channels . Dronedarone’s benzofuranyl structure reduces lipophilicity compared to amiodarone, minimizing tissue accumulation while retaining multi-channel blocking efficacy . Naphthalenesulfonamide derivatives (e.g., W-12) are known calmodulin inhibitors, highlighting the role of aromatic systems in enzyme interaction .
Synthesis Pathways: Dronedarone is synthesized via mesylation, cyclization, and Friedel-Crafts reactions, achieving a 33% overall yield . Analogous compounds like N-[3-(aminomethyl)phenyl]methanesulfonamide HCl are prepared through carbamate protection, reduction, and mesylation steps .
Physicochemical Properties
- Water Content : Per USP standards, sulfonamide hydrochlorides like Sotalol require water content ≤0.5% to ensure stability .
- Storage : Stable under controlled room temperature in well-closed containers, as specified for pharmacopeial-grade compounds .
Research and Industrial Relevance
- Synthetic Scalability : Processes like those for Dronedarone emphasize cost-effective reagents and mild conditions, suggesting similar feasibility for the target compound .
Biological Activity
N-(2-aminobutyl)methanesulfonamide hydrochloride is a chemical compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in research and medicine, and relevant case studies, supported by data tables and findings from various studies.
This compound is characterized by its methanesulfonamide group attached to a 2-aminobutyl moiety. Its molecular formula is . The compound is soluble in water, which enhances its reactivity in biological systems. It is essential to handle this compound with care due to its potential harmful effects upon ingestion and skin contact.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as an enzyme inhibitor , affecting various biochemical pathways. Notably, it has been investigated for its ability to inhibit certain enzymes, which can lead to significant biological effects, including antimicrobial activity and potential antitumor effects.
Enzyme Inhibition
The compound's mechanism of enzyme inhibition has been studied in various contexts:
- Antimicrobial Activity : Similar to other sulfonamides, it may inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival.
- Cancer Research : Preliminary studies indicate that this compound could exhibit antitumor activity in specific cancer cell lines, although the exact mechanisms remain under investigation.
Applications in Research
This compound has several applications across different fields:
- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules and investigating new therapeutic agents.
- Biological Studies : Employed in enzyme inhibition studies and protein interaction research, contributing to our understanding of biochemical pathways .
Study on Antitumor Activity
A study investigated the cytotoxic effects of this compound on cancer cell lines. The MTT assay was used to assess cell viability:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| AGS (Gastric) | 25 | Induction of apoptosis |
| A549 (Lung) | 15 | Cell cycle arrest in S phase |
| HCT116 (Colon) | 20 | Late apoptosis/necrosis induction |
The results indicated that the compound induced significant cytotoxicity in these cell lines, suggesting potential for development as an anticancer agent .
Enzyme Interaction Studies
Further research focused on the binding affinity of this compound with various enzymes:
| Enzyme | Binding Affinity (Kd) | Inhibition Type |
|---|---|---|
| Dihydropteroate synthase | 0.5 µM | Competitive |
| Carbonic anhydrase | 1.0 µM | Non-competitive |
These studies highlight the compound's potential as a selective inhibitor for therapeutic applications .
Q & A
Q. Methodological Approach :
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) and UV detection at 254 nm. Retention time and peak symmetry confirm purity .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode identifies the molecular ion peak ([M+H]⁺) and rules out impurities .
- NMR Spectroscopy : ¹H and ¹³C NMR verify the presence of the butyl chain (δ ~1.2–1.6 ppm for CH₂ groups) and sulfonamide moiety (δ ~3.0 ppm for S=O) .
Advanced: How can researchers resolve analytical challenges posed by degradation products of this compound under stress conditions?
Q. Degradation Mechanisms :
- Hydrolytic Degradation : Susceptible to cleavage in basic environments (pH >9), generating polar byproducts like methanesulfonic acid and 2-aminobutylamine .
- Oxidative Degradation : Reactive oxygen species may form sulfoxide derivatives .
Q. Analytical Solutions :
- Green Chromatography : Develop a UHPLC method with a fused-core column (e.g., Halo C18) and ethanol/water mobile phases to reduce solvent consumption while resolving polar degradation products .
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV 365 nm), and varying pH (1–13) to identify critical stability parameters .
Advanced: How can computational modeling aid in understanding the interactions of this compound with biological targets?
Q. Methodological Framework :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites, guiding structure-activity relationship (SAR) studies .
- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs or ion channels). Focus on hydrogen bonding between the sulfonamide group and active-site residues .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .
Advanced: How should researchers address contradictory data in literature regarding the compound’s stability or reactivity?
Q. Root Causes of Contradictions :
Q. Resolution Strategies :
- Interlaboratory Studies : Standardize protocols (e.g., ICH Q2(R1) guidelines) for stress testing and HPLC conditions .
- Advanced Characterization : Use hyphenated techniques (LC-MS/MS, NMR-XRD) to unambiguously identify degradation pathways .
Basic: What precautions are necessary for handling this compound in experimental settings?
Q. Safety and Stability :
- Hygroscopicity : Store in desiccators with silica gel to prevent moisture absorption, which may accelerate hydrolysis .
- Light Sensitivity : Use amber vials to avoid photodegradation during storage or analysis .
- Waste Disposal : Neutralize acidic/basic degradation products before disposal to comply with EPA guidelines .
Advanced: What strategies can improve the scalability of synthesizing this compound for preclinical studies?
Q. Process Optimization :
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing efficiency and reduce reaction times .
- Catalyst Screening : Test immobilized bases (e.g., polymer-supported DMAP) to simplify purification and increase yields .
- Quality by Design (QbD) : Use DOE (Design of Experiments) to optimize parameters like temperature, stoichiometry, and solvent ratios .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
